molecular formula C13H17NO4S2 B7832670 (3R4S)-3-(BENZENESULFONYL)-4-(CYCLOPROPYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-(CYCLOPROPYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832670
M. Wt: 315.4 g/mol
InChI Key: AGFGVDKQFCSRPE-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R4S)-3-(BENZENESULFONYL)-4-(CYCLOPROPYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydrothiophene ring, a cyclopropyl group, and a phenylsulfonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-(CYCLOPROPYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the tetrahydrothiophene ring, introduction of the cyclopropyl group, and attachment of the phenylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(BENZENESULFONYL)-4-(CYCLOPROPYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, (3R4S)-3-(BENZENESULFONYL)-4-(CYCLOPROPYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural complexity allows for the exploration of various binding modes and biological activities.

Medicine

In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on different biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and other industrial processes.

Mechanism of Action

The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-(CYCLOPROPYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-N-cyclopentyl-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-benzyl-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-(4-chlorobenzyl)-4-(phenylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide

Uniqueness

What sets (3R4S)-3-(BENZENESULFONYL)-4-(CYCLOPROPYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE apart from similar compounds is its specific combination of structural features. The presence of the cyclopropyl group, phenylsulfonyl group, and tetrahydrothiophene ring in a single molecule provides unique chemical and biological properties that are not found in other related compounds.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-N-cyclopropyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S2/c15-19(16)8-12(14-10-6-7-10)13(9-19)20(17,18)11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFGVDKQFCSRPE-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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